molecular formula C7H15ClN2O B14788898 5-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride

5-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride

Cat. No.: B14788898
M. Wt: 178.66 g/mol
InChI Key: MJIBYSVOBVRQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride is a chemical compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride typically involves the reaction of 1-methylpiperidin-2-one with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted piperidin-2-one derivatives.

Scientific Research Applications

5-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-furancarboxylic acid: Another compound with an aminomethyl group, used in biopolymer synthesis.

    2-(Aminomethyl)pyridine: Known for its applications in coordination chemistry and as a ligand in catalysis.

Uniqueness

5-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride is unique due to its specific piperidine ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields of research.

Properties

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

5-(aminomethyl)-1-methylpiperidin-2-one;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c1-9-5-6(4-8)2-3-7(9)10;/h6H,2-5,8H2,1H3;1H

InChI Key

MJIBYSVOBVRQHY-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CCC1=O)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.